Up to 185-Fold Increase in Anticancer Potency vs. Parent Cordycepin Across Multiple Cancer Cell Lines
In a direct comparative study, NUC-7738 demonstrated up to 185-fold greater anticancer potency than its parent compound 3'-deoxyadenosine (3'-dA, cordycepin) across a variety of cancer cell lines [1]. IC50 values for NUC-7738 were in the low micromolar range (<10 μM), whereas 3'-dA required substantially higher concentrations to achieve comparable cytotoxicity [2].
| Evidence Dimension | Cytotoxic potency (IC50) |
|---|---|
| Target Compound Data | NUC-7738 IC50 <10 μM across multiple cancer cell lines [2] |
| Comparator Or Baseline | 3'-deoxyadenosine (cordycepin); IC50 values vary by cell line (e.g., 39 μM in mouse melanoma, 48 μM in lung carcinoma, 80-120 μM in human melanoma and neuroblastoma lines) [3] |
| Quantified Difference | Up to 185x greater potency for NUC-7738 [1] |
| Conditions | In vitro cytotoxicity assays across a panel of solid tumor and hematological cancer cell lines including gastric, renal, melanoma, and ovarian cancer cells |
Why This Matters
This substantial potency increase enables the use of lower effective doses in preclinical studies, potentially improving the therapeutic window and reducing off-target toxicity relative to cordycepin.
- [1] Schwenzer H, et al. Abstract 931: From bench to bedside: Using ProTide chemistry to transform 3'-deoxyadenosine into the novel anti-cancer agent Nuc-7738. Cancer Res. 2021. View Source
- [2] Schwenzer H, et al. The Novel Nucleoside Analogue ProTide NUC-7738 Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial. Clin Cancer Res. 2021. View Source
- [3] Nakamura K, et al. Antitumor effect of cordycepin (3'-deoxyadenosine) on mouse melanoma and lung carcinoma cells involves adenosine A3 receptor stimulation. 2006. Baik JS, et al. Cordycepin induces apoptosis in human neuroblastoma SK-N-BE(2)-C and melanoma SK-MEL-2 cells. 2012. View Source
